N,N'-diethyl-2,6-pyridinedicarboxamide

Description

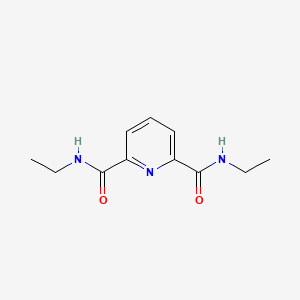

N,N'-Diethyl-2,6-pyridinedicarboxamide (CAS 36763-33-4) is a pyridine derivative with carboxamide groups at the 2- and 6-positions, each substituted with ethyl groups. Its molecular formula is C₁₅H₂₃N₃O₂, and its structure is defined by the SMILES notation: CCN(CC)C(=O)c1cccc(n1)C(=O)N(CC)CC . The compound is synthesized via condensation reactions involving pyridinedicarboxylic acid derivatives and ethylamine, with structural confirmation achieved through NMR, IR spectroscopy, and mass spectrometry. Key applications include its use as a ligand in coordination chemistry and as a monomer in bio-based polymers .

Properties

IUPAC Name |

2-N,6-N-diethylpyridine-2,6-dicarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-3-12-10(15)8-6-5-7-9(14-8)11(16)13-4-2/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLOICLOSPJWAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=NC(=CC=C1)C(=O)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diethyl-2,6-pyridinedicarboxamide typically involves the reaction of 2,6-pyridinedicarboxylic acid with diethylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or chloroform for several hours .

Industrial Production Methods

On an industrial scale, the production of N,N’-diethyl-2,6-pyridinedicarboxamide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Reaction Types

N,N'-diethyl-2,6-pyridinedicarboxamide participates in coordination reactions and solvent extraction processes , primarily as a tridentate ligand. Its structure enables interactions with metal ions, forming stable complexes that are critical for applications in catalysis and metal-organic frameworks .

Reaction Mechanism

The compound acts as a bidentate or tridentate ligand depending on deprotonation states. In solvent extraction systems:

-

Deprotonation : Amide groups deprotonate to form negatively charged species (e.g., DRPDA⁻), enabling coordination with metal ions like Pd²⁺ .

-

Coordination : The ligand binds via N–^N^O coordination (e.g., deprotonated amide nitrogen, pyridyl nitrogen, and terminal amide oxygen) to form complexes such as [Pd(DiPPDA⁻)(NO₃)] .

-

N Nitrate interaction : Nitrate ions (NO₃⁻) are incorporated into the coordination sphere of the metal complex, influencing extraction efficiency .

Reaction Conditions

Key conditions for coordination and extraction include:

-

Solvent : n-Dodecane or dichloromethane with modifiers like 1-octanol.

-

pH Dependency : Extraction efficiency decreases at higher aqueous acidity (H⁺ concentration) .

-

Nitrate Concentration : Extraction improves with increasing [NO₃⁻], reflecting nitrate’s role in stabilizing the complex .

Table 1: Structural Parameters of [Pd(DiPPDA⁻)(NO₃)] Complex

| Parameter | Value (Å) |

|---|---|

| Pd(1)–N(1) (deprotonated amide) | 2.0054(14) |

| Pd(1)–N(2) (pyridyl nitrogen) | 1.9203(14) |

| Pd(1)–O(2) (terminal amide) | 2.0203(15) |

Adapted from X-ray crystallography data .

Table 2: Extraction Trends with Pd(II)

| Variable | Effect on Extraction (log D) |

|---|---|

| [NO₃⁻] | Positive correlation (slope ≈ 1.04) |

| [H⁺] | Negative correlation |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

DEPDA and its derivatives have been investigated for their antimicrobial properties. Research indicates that certain derivatives exhibit activity against various bacterial strains, making them potential candidates for developing new antimicrobial agents. For example, a study highlighted the synthesis of DEPDA derivatives that showed promising antibacterial activity in vitro against Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

DEPDA has been studied as an inhibitor of dihydrodipicolinic acid synthase (DHDPS), an enzyme involved in the biosynthesis of the essential amino acid L-lysine. Inhibitors of this pathway are of interest due to their potential herbicidal and antibacterial applications without mammalian toxicity. Research demonstrated that DEPDA analogues could effectively inhibit DHDPS, with competitive inhibition observed at specific concentrations .

Materials Science

Synthesis of Macrocyclic Compounds

DEPDA serves as a building block for synthesizing macrocyclic compounds, which have applications in supramolecular chemistry. For instance, it has been employed to create ditopic macrocycles capable of forming complexes with diphenylurea derivatives. These macrocycles can act as host molecules in various chemical reactions, enhancing selectivity and reactivity .

Polymeric Materials

The incorporation of DEPDA into polymeric materials has been explored due to its ability to influence thermal and mechanical properties. Studies have shown that polymers containing DEPDA exhibit improved thermal stability and mechanical strength compared to their non-functionalized counterparts. This property makes them suitable for applications in coatings and advanced materials .

Catalysis

Nickel-Catalyzed Reactions

DEPDA has been utilized as a ligand in nickel-catalyzed cross-coupling reactions, facilitating the coupling of challenging heteroaryl halides with alkyl halides. This application is particularly valuable in organic synthesis, where selective bond formation is crucial. Research from Daniel Weix's lab demonstrated the effectiveness of DEPDA as a ligand in these catalytic processes, showcasing its versatility in synthetic chemistry .

Electrochemical Catalysis

In addition to its role as a ligand in traditional catalysis, DEPDA has been investigated for use in electrochemical reactions. Its ability to stabilize metal catalysts enhances the efficiency of electrochemical transformations, such as cross-electrophile coupling reactions involving unactivated alkyl halides .

Case Studies

Mechanism of Action

The mechanism by which N,N’-diethyl-2,6-pyridinedicarboxamide exerts its effects is primarily through its ability to act as a ligand and form complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable chelate complexes. These complexes can participate in various chemical reactions, influencing the reactivity and properties of the metal ions involved .

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Physical Properties

- Solubility : Ethyl and methyl groups (e.g., in N,N'-diethyl and tetramethyl derivatives) enhance solubility in organic solvents compared to bulky aromatic substituents like benzothiazole or pyridinyl .

- Thermal Stability : Aromatic substituents (e.g., benzothiazole, pyridinyl) improve thermal stability, making these compounds suitable for high-temperature applications in materials science .

Chemical Reactivity and Applications

- Coordination Chemistry : Pyridinyl and ethyl-substituted derivatives act as ligands for transition metals (e.g., Ni complexes in catalysis) .

- Polymer Synthesis : Enzymatic polymerization of diethyl-2,6-pyridinedicarboxylate derivatives yields bio-based polyesters with competitive molecular weights (Mw ~32.1 kDa), outperforming furan-based analogs .

- Biological Activity : Benzothiazole-substituted analogs exhibit significant anti-tubercular activity, attributed to the electron-withdrawing sulfur moiety enhancing target binding .

Synthetic Methodologies

- This compound is typically synthesized via condensation reactions under anhydrous conditions , whereas 1,4-dihydropyridine analogs are produced via solvent-free, one-pot methods with higher yields .

Q & A

Q. What are the standard synthetic routes for N,N'-diethyl-2,6-pyridinedicarboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation of 2,6-pyridinedicarboxylic acid chloride with diethylamine in anhydrous solvents like dichloromethane or tetrahydrofuran. Key parameters include maintaining a stoichiometric ratio (2:1 for amine:acid chloride), low temperatures (0–5°C) to suppress side reactions, and inert gas purging to avoid hydrolysis. Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : and NMR confirm substitution patterns and purity. The pyridine ring protons appear as distinct signals in the aromatic region (δ 7.5–8.5 ppm), while ethyl groups resonate as quartets (N–CH–) and triplets (–CH) .

- X-ray Crystallography : Resolves molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). For example, the tetraethyl derivative exhibits a planar pyridine core with amide groups in trans configurations .

Q. What are the primary applications of this compound in coordination chemistry?

The amide groups act as bidentate ligands, forming stable complexes with transition metals like nickel(II) or copper(II). These complexes are studied for their magnetic properties (e.g., spin-crossover behavior) and catalytic potential in cross-coupling reactions .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

Discrepancies (e.g., NMR suggesting free rotation vs. X-ray showing rigid conformations) require complementary methods:

- Variable-Temperature NMR : Determines energy barriers to rotation by observing coalescence of signals.

- DFT Calculations : Predicts stable conformers and compares theoretical/experimental spectra .

- Dynamic XRD : Captures structural flexibility under varying temperatures .

Q. What strategies improve the crystallinity of this compound derivatives for structural studies?

- Solvent Selection : Use high-polarity solvents (e.g., DMF/water mixtures) to enhance hydrogen-bonded networks.

- Slow Evaporation : Promotes ordered crystal growth.

- Co-crystallization : Introduce auxiliary ligands (e.g., halides) to stabilize lattice frameworks .

Q. How does substituting ethyl groups with bulkier alkyl chains affect the compound’s coordination behavior?

Bulkier groups (e.g., tert-butyl) increase steric hindrance, altering metal-binding kinetics and complex stability. For example, steric effects can shift coordination geometry from octahedral to tetrahedral in nickel complexes, impacting redox properties .

Q. What computational methods are suitable for predicting thermodynamic properties of this compound?

- Quantum Mechanics (QM) : Density Functional Theory (DFT) calculates bond dissociation energies and vibrational spectra.

- Molecular Dynamics (MD) : Simulates solvation effects and diffusion coefficients in solvents like acetonitrile .

Methodological Considerations

Q. How to design experiments to assess the compound’s stability under varying pH conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.